N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13ClF3N5OS and its molecular weight is 451.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has highlighted the synthesis of various analogs and derivatives of triazoloquinoxaline compounds, exploring their potential inotropic activities, antimicrobial effects, and as adenosine receptor antagonists. For instance, compounds showing favorable inotropic activity were synthesized and evaluated using isolated rabbit heart preparations, indicating their potential as positive inotropic agents. This class of compounds has been compared with standard drugs like milrinone, showing promising results in some instances (Zhang et al., 2008; Li et al., 2008).
Another area of interest is the antimicrobial activity of triazole derivatives bearing the quinoline ring. These compounds were synthesized and tested against several bacteria and fungi, with some showing significant activity. The antimicrobial properties of these compounds highlight their potential in addressing bacterial and fungal infections (Yurttaş et al., 2020).
Adenosine receptor antagonism is another significant area where these compounds have been studied. Certain triazoloquinoxaline derivatives have been evaluated for their binding affinity to adenosine A1 and A2 receptors, showing potential as adenosine receptor antagonists. This activity suggests their possible use in developing therapeutic agents for conditions mediated by adenosine receptors, such as neurological disorders (Sarges et al., 1990).
Synthesis Techniques
The synthesis of these compounds often involves advanced organic synthesis techniques, including Suzuki coupling reactions and various forms of cyclization and substitution reactions. The methodologies employed aim to introduce specific functional groups and structural motifs essential for the desired biological activity. These synthetic strategies are crucial in medicinal chemistry for the development of new therapeutic agents with improved efficacy and selectivity (Atta et al., 2011; An et al., 2017).
- Zhang et al., 2008: Synthesis and positive inotropic activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives.
- Li et al., 2008: Synthesis and Positive Inotropic Evaluation of 2‐(4‐(4‐Substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐acetamides.
- Yurttaş et al., 2020: Synthesis of some novel 3,4,5-trisubstituted triazole derivatives bearing quinoline ring and evaluation of their antimicrobial activity.
- Sarges et al., 1990: 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants.
- Atta et al., 2011: Synthesis of 4‐(1‐phenyl‐1H‐pyrazol‐3‐yl)‐[1,2,4]triazolo[4,3‐a]quinoxalines and their 4‐halogenopyrazolyl analogs.
- An et al., 2017: Diversified Synthesis of 2-(4-Oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives through Ugi-4-CR and Copper-Catalyzed Tandem Reactions.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-13-4-2-3-5-15(13)28(10)17)30-9-16(29)24-14-8-11(19(21,22)23)6-7-12(14)20/h2-8H,9H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXYXFSXWENGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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